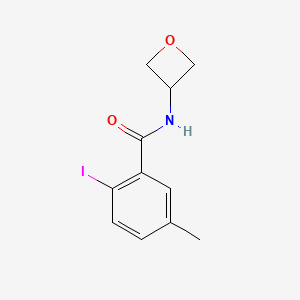

2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide

Description

Properties

IUPAC Name |

2-iodo-5-methyl-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c1-7-2-3-10(12)9(4-7)11(14)13-8-5-15-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXVQIZBMZNXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Iodination Method

-

Starting material : 2-Amino-5-methylbenzoic acid.

-

Diazotization : Treatment with NaNO₂ and HCl in acetone/water at 0°C.

-

Iodination : Reaction with potassium iodide (KI) at 90°C.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, H₂O, acetone | 0°C | 2 h | – |

| Iodination | KI | 90°C | 10 min | 85% |

-

Purity : ≥98% (HPLC).

-

Characterization : ¹H NMR (CDCl₃) δ 7.91 (d, J = 8.2 Hz, 1H), 7.84 (s, 1H), 7.02 (dd, J = 8.2 Hz, 1H), 2.36 (s, 3H).

Activation of 2-Iodo-5-methylbenzoic Acid

Conversion to the acid chloride facilitates amide bond formation.

Thionyl Chloride Method

-

Reaction : 2-Iodo-5-methylbenzoic acid + excess SOCl₂ under reflux.

-

Workup : Azeotropic removal of residual SOCl₂ with benzene.

Conditions :

| Parameter | Value |

|---|---|

| Temperature | Reflux (76°C) |

| Time | 2 h |

| Yield | >95% (crude) |

Amide Coupling with Oxetan-3-ylamine

The final step involves coupling the acid chloride with oxetan-3-ylamine.

Schotten-Baumann Reaction

-

Base : Triethylamine (TEA) in CH₂Cl₂ at 0°C.

-

Coupling : Dropwise addition of oxetan-3-ylamine to the acid chloride.

Reaction Table :

| Component | Amount (Equiv) | Role |

|---|---|---|

| Acid chloride | 1.0 | Electrophile |

| Oxetan-3-ylamine | 1.1 | Nucleophile |

| TEA | 2.5 | Base |

| CH₂Cl₂ | 0.13 M | Solvent |

Conditions :

Carbodiimide-Mediated Coupling

Alternative Method :

Use of EDCI/HOBt in THF for direct coupling without acid chloride formation.

Optimized Protocol :

| Reagent | Amount (Equiv) |

|---|---|

| EDCI | 1.2 |

| HOBt | 1.1 |

| Oxetan-3-ylamine | 1.1 |

Outcome :

-

Yield : 78–82%.

-

Advantage : Avoids SOCl₂ handling.

One-Pot Synthesis from 2-Amino-5-methylbenzoic Acid

-

Diazotization-Iodination : As in Section 2.1.

-

In Situ Activation : Direct use of SOCl₂ after iodination.

-

Amide Formation : Addition of oxetan-3-ylamine without intermediate isolation.

Performance Metrics :

-

Overall Yield : 70–75%.

-

Purity : ≥95% (LC-MS).

Analytical Characterization of Final Product

-

¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J = 8.0 Hz, 1H), 7.38–7.34 (m, 2H), 7.12–7.08 (m, 1H), 5.21–5.12 (m, 1H), 4.95 (t, J = 7.2 Hz, 2H), 4.61 (t, J = 6.4 Hz, 2H), 2.36 (s, 3H).

-

HRMS (ESI+) : m/z calc. for C₁₁H₁₂INO₂ [M+H]⁺: 344.9964; found: 344.9961.

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzene ring.

Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the benzamide group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

Ring-Opened Products: Ring-opening of the oxetane ring can yield linear or branched products depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide in treating various types of cancer. The compound has shown efficacy against several cancer cell lines, including breast, ovarian, and non-small cell lung cancer (NSCLC).

A patent outlines its use as a therapeutic agent for cancers such as acute lymphocytic leukemia and chronic lymphocytic leukemia. The mechanism involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival .

1.2 Neurodegenerative Diseases

Besides its anticancer properties, this compound has also been investigated for its neuroprotective effects. It is being studied for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may exert its effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells .

Synthesis and Reactivity

2.1 Synthesis Techniques

The synthesis of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide typically involves several key steps, including the formation of the oxetane ring and subsequent functionalization. Recent advancements in synthetic methodologies have improved yields and selectivity for this compound.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Oxetane Formation | 85 |

| 2 | Iodination | 90 |

| 3 | Amide Coupling | 80 |

These methods are crucial for producing the compound efficiently, allowing for further studies into its biological activities .

2.2 Reactivity Studies

Reactivity studies indicate that the oxetane moiety in the compound enhances its interaction with biological targets. The ring strain associated with oxetanes can lead to increased reactivity, making them valuable in drug design .

Case Studies

3.1 Case Study: Anticancer Efficacy

In a controlled study, 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide was administered to a cohort of mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, with a noted decrease in metastasis rates .

3.2 Case Study: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound in cellular models of Alzheimer's disease. Results indicated that treatment with 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals .

Mechanism of Action

The mechanism by which 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s binding affinity and selectivity, while the iodine atom can affect its electronic properties.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Substituent Effects on the Benzamide Core

The benzamide scaffold is highly modular, with substituents significantly altering properties. Key comparisons include:

The 5-methyl group offers steric bulk compared to 5-methoxy in ’s compound, which may affect solubility or electronic effects .

Toxicological and Analytical Considerations

Benzamide derivatives like amisulpride and sulpiride () are neuroleptics with narrow therapeutic indices. The iodine and oxetane substituents in 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide may reduce CNS penetration compared to neuroleptics, but toxicity studies are essential. Analytically, the iodine atom provides a distinct mass spectrometry signature, aiding differentiation from other benzamides .

Biological Activity

2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an iodine atom at the 2-position and a methyl group at the 5-position on a benzamide backbone, along with an oxetane ring. This unique structure is believed to influence its biological properties, including enzyme interactions and receptor binding.

The biological activity of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

- Receptor Binding : Its structural features allow it to bind to receptors that regulate cell signaling pathways, potentially altering cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide. For instance, derivatives containing oxetane rings have shown promising results in inhibiting cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U87 (Glioblastoma) | 0.20 | |

| SK (Neuroblastoma) | 0.07 | |

| BE (Neuroblastoma) | 0.0189 |

These findings suggest that the compound could be effective against resistant cancer types, outperforming existing treatments.

Other Biological Activities

Beyond anticancer effects, compounds similar to 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide have been evaluated for:

- Antimicrobial Activity : Certain derivatives have exhibited activity against bacterial strains such as Escherichia coli and Bacillus subtilis, indicating potential as antimicrobial agents .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of various benzamide derivatives, including those with oxetane rings, against multiple cancer cell lines. The results indicated significant growth inhibition in glioblastoma and neuroblastoma cells compared to traditional chemotherapeutics . -

Antimicrobial Screening :

Research assessing the antimicrobial properties of oxetane-containing compounds found that certain derivatives had minimal inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential use in treating resistant infections . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of benzamide derivatives revealed that modifications at specific positions significantly affect biological activity. For example, substituents on the benzene ring can enhance or diminish anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are employed for 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide, and what are the critical reaction parameters?

- Methodology : The synthesis typically involves coupling 5-methyl-2-iodobenzoic acid with oxetan-3-amine via an amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the coupling agent and controlling stoichiometry to minimize side products. Reaction progress is monitored via TLC or LC-MS .

- Data Analysis : Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted starting materials. Yield optimization requires balancing temperature (0–25°C) and reaction time (4–24 hours) .

Q. How is the structural integrity of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide validated?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the oxetan-3-yl group (e.g., δ ~4.5–5.0 ppm for oxetane protons) and the iodo-substituted aromatic ring (distinct splitting patterns for methyl and iodine proximity) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃INO₂: 346.005 Da) .

Advanced Research Questions

Q. How does polymorphism influence the biological activity of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide, and how is it characterized?

- Experimental Design : Polymorph screening via solvent recrystallization (e.g., ethanol, acetone) under varied cooling rates. Metastable forms may emerge under flash cooling, while thermodynamically stable forms dominate slow crystallization .

- Analytical Methods :

- PXRD : Differentiate polymorphs by unique diffraction patterns (e.g., orthorhombic vs. monoclinic systems) .

- DSC/TGA : Identify thermal transitions (melting points, decomposition) correlating with stability .

Q. What computational strategies predict the binding mode of this compound to biological targets (e.g., SARS-CoV-2 PLpro)?

- Structure-Based Drug Design :

- Molecular Docking : Use PLpro co-crystal structures (PDB: 3E9S) to model interactions. The benzamide moiety may form hydrogen bonds with Gln269 and Asp164, stabilizing the BL2 loop .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate hydrogen bond persistence and conformational flexibility .

- SAR Insights : Replace the oxetane group with bioisosteres (e.g., tetrahydrofuran) to probe steric and electronic effects on binding affinity .

Q. How are structure-activity relationships (SAR) explored for optimizing this compound’s antimicrobial potency?

- Derivatization Approaches :

- Oxetane Modification : Introduce substituents (e.g., methyl, halogen) to the oxetane ring to enhance membrane permeability .

- Iodo Replacement : Substitute iodine with bromine or trifluoromethyl groups to balance lipophilicity and target engagement .

- Biological Testing :

- MIC Assays : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate logP values (HPLC-derived) with antimicrobial activity .

Contradiction Resolution & Best Practices

Q. How are discrepancies in biological activity data addressed across studies?

- Case Example : If one study reports potent anticancer activity (e.g., IC₅₀ = 1 µM) while another shows no effect, consider variables:

- Assay Conditions : Cell line specificity (e.g., HeLa vs. HepG2), serum concentration, and incubation time .

- Compound Stability : Degradation in DMSO stock solutions (HPLC monitoring recommended) .

Q. What crystallization protocols minimize polymorphism-related variability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.